Methacrylammonium hydrogen sulfate

Description

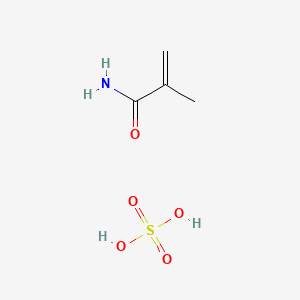

Methacrylammonium hydrogen sulfate (chemical formula: C₄H₉NO₃S) is a quaternary ammonium salt combining a methacryl group with a hydrogen sulfate counterion. These compounds share common applications in catalysis, phase-transfer reactions, and industrial processes due to their ionic nature and solubility in polar solvents . This compound is hypothesized to exhibit similar reactivity, particularly in polymerization or acid-catalyzed reactions, though specific studies are absent in the referenced materials.

Properties

CAS No. |

3351-73-3 |

|---|---|

Molecular Formula |

C4H9NO5S |

Molecular Weight |

183.19 g/mol |

IUPAC Name |

2-methylprop-2-enamide;sulfuric acid |

InChI |

InChI=1S/C4H7NO.H2O4S/c1-3(2)4(5)6;1-5(2,3)4/h1H2,2H3,(H2,5,6);(H2,1,2,3,4) |

InChI Key |

NTQWADDNQQUGRH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)N.OS(=O)(=O)O |

Related CAS |

3351-73-3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methacrylammonium hydrogen sulfate is typically synthesized by reacting acetone cyanohydrin with concentrated sulphuric acid. This reaction occurs in two steps:

- Formation of α-hydroxyisobutyramide and its acidic sulphate from acetone cyanohydrin and sulphuric acid at 60 to 100°C.

- Conversion of the acidic sulphate to methacrylamide at 130 to 160°C .

Industrial Production Methods: The industrial production of methacrylamide sulphate follows the same synthetic route but on a larger scale. The process involves careful control of temperature and the molar ratio of sulphuric acid to acetone cyanohydrin to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Methacrylammonium hydrogen sulfate undergoes various chemical reactions, including:

Oxidation: Methacrylamide can be oxidized to form methacrylic acid.

Reduction: Reduction of methacrylamide can yield methacrylamine.

Substitution: Methacrylamide can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminium hydride are used.

Substitution: Various nucleophiles can be used under acidic or basic conditions.

Major Products:

Oxidation: Methacrylic acid.

Reduction: Methacrylamine.

Substitution: Various methacrylamide derivatives.

Scientific Research Applications

Methacrylammonium hydrogen sulfate has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

Biology: Employed in the preparation of hydrogels for tissue engineering and drug delivery systems.

Medicine: Utilized in the development of biomedical devices and materials.

Industry: Applied in the production of coatings, adhesives, and sealants.

Mechanism of Action

Methacrylammonium hydrogen sulfate exerts its effects through polymerization, where the double bond in the methacrylamide group reacts to form long polymer chains. This process involves free radical initiation, propagation, and termination steps. The molecular targets include various functional groups that can participate in the polymerization reaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Compositional Differences

The key distinction lies in the alkyl/aryl groups attached to the ammonium core:

- Tetramethylammonium hydrogen sulfate ([C₄H₁₂N]⁺[HSO₄]⁻): Features four methyl groups, offering high solubility in water and stability in HPLC applications .

- Tetrabutylammonium hydrogen sulfate ([C₁₆H₃₆N]⁺[HSO₄]⁻): Bulkier butyl groups enhance its efficacy as a phase-transfer catalyst in organic synthesis .

- Triethylammonium hydrogen sulfate ([C₆H₁₅N]⁺[HSO₄]⁻): Demonstrates rapid catalytic performance in multicomponent reactions due to moderate lipophilicity .

Physical and Chemical Properties

*Estimated based on analogous structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.